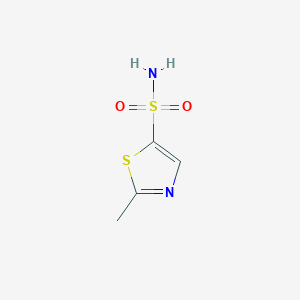

2-Methyl-1,3-thiazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1,3-thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C4H6N2O2S2 and its molecular weight is 178.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiazoles, the class of compounds to which 2-methyl-1,3-thiazole-5-sulfonamide belongs, have been found in many potent biologically active compounds, such as antimicrobial drugs .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Based on the known effects of similar thiazole compounds, it could potentially lead to cell death through interaction with dna and topoisomerase ii .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature . .

Biochemische Analyse

Biochemical Properties

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Thiazole derivatives have been reported to exhibit various biological activities, suggesting that they may influence cell function in several ways These could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism

Biologische Aktivität

2-Methyl-1,3-thiazole-5-sulfonamide, a member of the thiazole family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a five-membered ring structure containing both sulfur and nitrogen atoms, alongside a sulfonamide group that enhances its reactivity and biological potential. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Mode of Action

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. For instance, sulfonamide derivatives often inhibit dihydropteroate synthetase, disrupting folic acid synthesis in bacteria, which is crucial for their growth and survival. Additionally, these compounds can influence various biochemical pathways, including those related to inflammation and cancer cell proliferation.

Biochemical Pathways

Research indicates that thiazole derivatives can affect multiple biochemical pathways depending on their targets. They may interact with DNA, leading to double-strand breaks through topoisomerase II inhibition. Furthermore, they have been shown to modulate cell signaling pathways and gene expression, which can result in neuroprotective effects and alterations in neurotransmitter synthesis .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting both Gram-positive and Gram-negative bacteria. For example, studies have shown that thiazole compounds can effectively combat methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can reduce the viability of cancer cells significantly. For instance, a derivative with similar structural features demonstrated an IC50 value of 18.53 µg/ml against MCF-7 breast cancer cells, comparable to established chemotherapeutic agents like cisplatin . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

Thiazole derivatives are recognized for their anti-inflammatory properties as well. They may inhibit specific enzymes involved in inflammatory pathways, contributing to their therapeutic potential in treating conditions associated with chronic inflammation.

Case Studies

- Cytotoxic Evaluation : A study synthesized novel thiazole-sulfanilamide derivatives and evaluated their cytotoxicity using MTT assays on MCF-7 and normal MCF10A cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

- Antibacterial Activity : Another study assessed the antibacterial efficacy of thiazole derivatives against various bacterial strains using broth microdilution assays. One derivative showed potent activity at concentrations as low as 3.9 µg/mL against several strains while being ineffective against E. coli at lower concentrations .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| M5 | MCF-7 | 18.53 | Apoptosis induction |

| Control | MCF10A | N/A | Non-cytotoxic |

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 5a | MRSA | 3.9 |

| 5b | E. faecium | 4.0 |

| 5c | E. coli | No activity at low concentrations |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

2-Methyl-1,3-thiazole-5-sulfonamide serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including electrophilic and nucleophilic substitutions. The thiazole ring structure allows for modifications that enhance the properties of resultant compounds.

Material Development

In industrial applications, this compound is explored for the development of new materials with specific properties, such as enhanced durability or antimicrobial characteristics. Its sulfonamide group contributes to the chemical stability and reactivity necessary for creating advanced materials.

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound inhibits bacterial folate synthesis, a mechanism shared by many sulfonamides. It has shown effectiveness against Gram-positive bacteria like Bacillus cereus and moderate activity against Escherichia coli:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |

| Escherichia coli | 0.23/0.47 mg/mL | - |

| Staphylococcus aureus | Moderate activity | - |

This antimicrobial action positions it as a potential candidate for developing new antibiotics, particularly against resistant strains .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. It has shown cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG-2) and A549 lung adenocarcinoma cells. The mechanism involves inducing apoptosis and cell cycle arrest, suggesting its potential role in cancer therapy .

Case Studies

Study on Antimicrobial Efficacy

A recent investigation assessed the antibacterial activity of thiazole derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant efficacy with MIC values lower than those of traditional antibiotics such as linezolid .

Cytotoxic Effects Assessment

In a comparative study evaluating various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This highlights its potential as an effective anticancer agent .

Analyse Chemischer Reaktionen

Acid-Base Reactions

The sulfonamide group (−SO₂NH₂) exhibits acidic behavior due to electron-withdrawing effects of the sulfonyl moiety, enabling salt formation with bases.

-

pKa : The NH proton has a pKa of ~10, allowing deprotonation under basic conditions to form stable sulfonamide salts (e.g., Na⁺ or K⁺ salts) .

-

Applications : Salt formation enhances solubility for pharmaceutical formulations.

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic substitution reactions, particularly with alkylating or acylating agents.

Example :

C4H6N2O2S2+R-XBaseC4H5N2O2S2R

(R = alkyl/aryl; X = Cl, Br) .

Condensation Reactions

The sulfonamide’s NH₂ group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or hydrazones.

Structural Impact :

Oxidative Coupling

The thiazole ring undergoes oxidative functionalization under controlled conditions:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| H₂O₂ | MoO₃ catalyst, CH₃CN | Sulfone derivatives |

| NCS (N-Chlorosuccinimide) | RT, DCM | Chlorinated thiazoles |

Key Findings :

-

Excess H₂O₂ (>10 equiv) leads to decomposition via oxidative cleavage of the thiazole ring .

-

NCS-mediated chlorination occurs at the thiazole’s C-4 position, confirmed by NMR .

Decomposition Pathways

Under harsh conditions, the compound undergoes degradation:

-

Thermal Decomposition : At >150°C, the sulfonamide group cleaves, releasing SO₂ and NH₃.

-

Oxidative Degradation : Excess H₂O₂ converts the thiazole ring into a ketone (e.g., benzooxazolone) .

Biological Activity and SAR

Reactivity directly influences pharmacological properties:

-

Antibacterial Action : Sulfonamide mimics PABA, inhibiting dihydropteroate synthase (Ki = 0.2 µM) .

-

SAR Insights :

This compound’s versatility in reactions and derivatization underscores its utility in medicinal chemistry and materials science. Continued research focuses on optimizing reaction conditions to improve yields and stability.

Eigenschaften

IUPAC Name |

2-methyl-1,3-thiazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVRRPMUSIFOOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.